molecular formula C19H15NOS B14593989 10-(2-Methoxyphenyl)-10H-phenothiazine CAS No. 60665-93-2

10-(2-Methoxyphenyl)-10H-phenothiazine

Cat. No.: B14593989
CAS No.: 60665-93-2
M. Wt: 305.4 g/mol
InChI Key: WRXVENSVESBHLV-UHFFFAOYSA-N
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Description

10-(2-Methoxyphenyl)-10H-phenothiazine is an organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Methoxyphenyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 2-methoxyphenyl halides under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenothiazine reacts with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-(2-Methoxyphenyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

10-(2-Methoxyphenyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(2-Methoxyphenyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors, enzymes, and ion channels. The compound’s structure allows it to modulate the activity of these targets, leading to its observed effects. For example, its interaction with dopamine receptors can influence neurological pathways, making it a candidate for antipsychotic drug development.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistaminic properties.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

10-(2-Methoxyphenyl)-10H-phenothiazine is unique due to the presence of the 2-methoxyphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can result in different biological activities and therapeutic potentials compared to other phenothiazine derivatives.

Properties

CAS No.

60665-93-2

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

10-(2-methoxyphenyl)phenothiazine

InChI

InChI=1S/C19H15NOS/c1-21-17-11-5-2-8-14(17)20-15-9-3-6-12-18(15)22-19-13-7-4-10-16(19)20/h2-13H,1H3

InChI Key

WRXVENSVESBHLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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